molecular formula C13H17ClN2O3 B2476933 (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 1353995-55-7

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Cat. No. B2476933
M. Wt: 284.74
InChI Key: GUPNCGJRKIQVKA-FVGYRXGTSA-N
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Description

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74. The purity is usually 95%.
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Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : This compound is a type of bicyclic system, specifically a pyrimido[4,5-d]pyrimidine analog . These types of compounds have significant biological applications and are used extensively in the medical and pharmaceutical fields .
    • Methods of Application : The synthesis methods of these compounds involve various chemical reactions, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results or Outcomes : The study aimed to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
  • Scientific Field: Polymer Chemistry

    • Application : Thieno[3,2-b]thiophene based polymers, which are similar to the compound you mentioned, have been synthesized and studied for their electrochemical and optical properties .
    • Methods of Application : These polymers were synthesized by an electrochemical method. The position of the 3,4-ethylenedioxythiophene (EDOT) along the polymer backbone was alternated to study the electrochemical and optical properties .
    • Results or Outcomes : The study found that effective color tuning could be achieved by changing the position of the EDOT units. This makes these polymers suitable as electrochromic materials .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives, which are structurally similar to the compound you mentioned, have been developed as reversible inhibitors of LSD1 .
    • Methods of Application : These compounds were likely synthesized using standard organic synthesis techniques, and their inhibitory activity was tested biochemically .
    • Results or Outcomes : The most active compound demonstrated a Kd value of 22nM and a biochemical IC50 of 57nM .
  • Scientific Field: Bioengineering and Applied Chemistry

    • Application : Compounds similar to the one you mentioned have been used on a large scale in the medical and pharmaceutical fields .
    • Methods of Application : These compounds are synthesized using various chemical reactions, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
  • Scientific Field: Synthetic Organic and Medicinal Chemistry

    • Application : Pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers, are structurally similar to the compound you mentioned. They have been applied on a large scale in the medical and pharmaceutical fields .
    • Methods of Application : These compounds are synthesized using standard organic synthesis techniques .
    • Results or Outcomes : The compounds were obtained in 67%, 33%, and 72% yields, respectively .

properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPNCGJRKIQVKA-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

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